4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
It is known that similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-chloropyridine with 4-amino-1-methylpyrazole under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can be compared with other similar compounds, such as:
4-(1-Methyl-1H-pyrazol-4-yl)benzylamine: This compound has a benzyl group instead of a pyridine ring, which can affect its reactivity and binding properties.
4-Amino-1-methylpyrazole: This simpler compound lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its dual-ring structure, which provides a balance of electronic and steric properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDASHAOZBEVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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